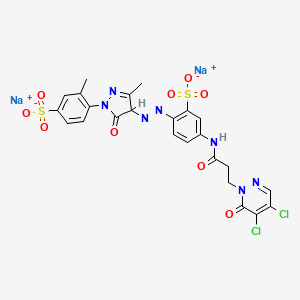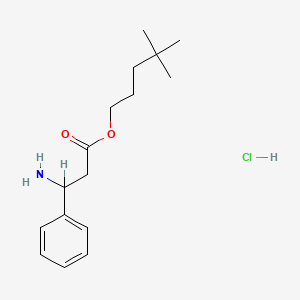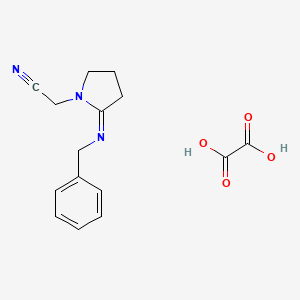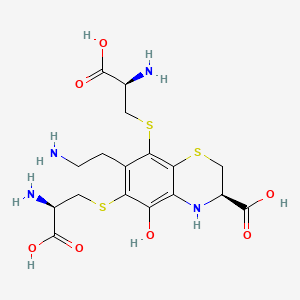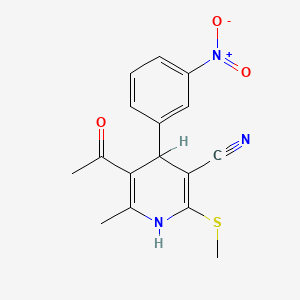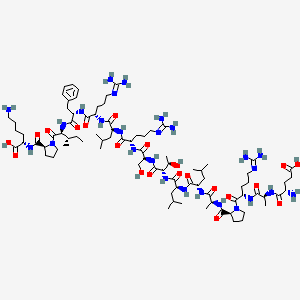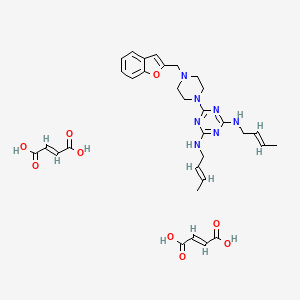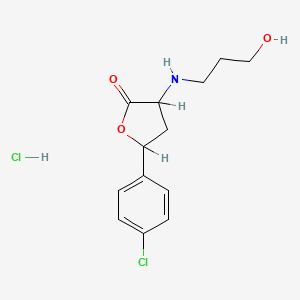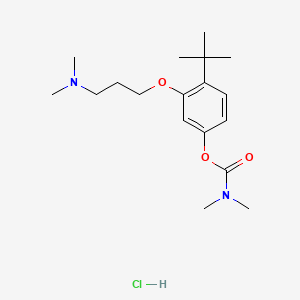
Carbamic acid, dimethyl-, 3-(3-(dimethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dimethyl-, 3-(3-(dimethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 3-(3-(dimethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of dimethylamine with a suitable phenol derivative, followed by the introduction of a carbamate group. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 3-(3-(dimethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Carbamic acid, dimethyl-, 3-(3-(dimethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 3-(3-(dimethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to carbamic acid, dimethyl-, 3-(3-(dimethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride include:
- Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(3R,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Properties
CAS No. |
118116-12-4 |
|---|---|
Molecular Formula |
C18H31ClN2O3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
[4-tert-butyl-3-[3-(dimethylamino)propoxy]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-18(2,3)15-10-9-14(23-17(21)20(6)7)13-16(15)22-12-8-11-19(4)5;/h9-10,13H,8,11-12H2,1-7H3;1H |
InChI Key |
IQSFFGWPLDJDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC(=O)N(C)C)OCCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


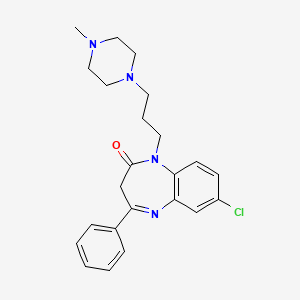

![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)

